molecular formula C9H9N3O B13861061 N-1H-indol-5-ylUrea CAS No. 13114-66-4

N-1H-indol-5-ylUrea

Cat. No.: B13861061
CAS No.: 13114-66-4
M. Wt: 175.19 g/mol
InChI Key: YHZGWTSWBLYORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1H-indol-5-ylUrea is a chemical building block based on the indole scaffold, a privileged structure in medicinal chemistry. The 5-position of the indole ring is a key site for derivatization, allowing researchers to develop novel compounds for various research areas. Indole-5-yl derivatives have demonstrated significant potential in early-stage research, including as inhibitors of xanthine oxidase (a target for gout research) , as novel Nur77-mediated endoplasmic reticulum stress inducers for anticancer research , and as potent and selective Monoamine Oxidase B (MAO-B) inhibitors for neurological research . Furthermore, ammonium salts derived from substituted 1H-indol-5-ylamines have shown antimicrobial activity in laboratory studies, highlighting the versatility of this core structure . The urea functional group in this compound offers additional sites for hydrogen bonding, which can be critical for enhancing interactions with biological targets. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13114-66-4

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1H-indol-5-ylurea

InChI

InChI=1S/C9H9N3O/c10-9(13)12-7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H3,10,12,13)

InChI Key

YHZGWTSWBLYORR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC(=O)N

Origin of Product

United States

Synthetic Methodologies for N 1h Indol 5 Ylurea and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The successful synthesis of N-1H-indol-5-ylUrea derivatives hinges on the effective preparation and modification of indole (B1671886) precursors.

Derivatization of 1H-Indol-5-amine Precursors

1H-Indol-5-amine is a key starting material for the synthesis of this compound. medchemexpress.com Its derivatization is a critical step in creating a diverse range of analogs. One common strategy involves the reaction of 1H-indol-5-amine with various electrophilic reagents. For instance, it can undergo a three-component reaction with aromatic aldehydes and tert-butyl 2,4-dioxopiperidine-1-carboxylate in refluxing ethanol (B145695) without a catalyst to produce 11-aryl-3H-indolo[5,4-b] nih.govbeilstein-journals.orgnaphthyridine derivatives. medchemexpress.com

Another approach involves the acylation of 1H-indol-5-amine. For example, reaction with 2-chloroacetyl chloride in the presence of sodium acetate (B1210297) and acetic acid in water yields 2-chloro-N-(1H-indol-5-yl)acetamide. iosrjournals.org This intermediate can then be further reacted with various amines to introduce diverse functionalities. iosrjournals.org

Furthermore, palladium-catalyzed hydrogenation is a key method for preparing substituted 5-aminoindole (B14826) derivatives from their 5-nitroindole (B16589) counterparts. d-nb.info For example, 1-methyl-1H-indol-5-amine can be synthesized from the nucleophilic substitution product of 5-nitro-1H-indole followed by Pd/C-catalyzed hydrogenation. d-nb.info However, it is noted that substituted 5-aminoindole derivatives can be unstable and susceptible to air oxidation. d-nb.info

PrecursorReagent(s)ProductReference
1H-Indol-5-amineAromatic aldehydes, tert-butyl 2,4-dioxopiperidine-1-carboxylate11-aryl-3H-indolo[5,4-b] nih.govbeilstein-journals.orgnaphthyridine derivatives medchemexpress.com
1H-Indol-5-amine2-Chloroacetyl chloride, sodium acetate, acetic acid2-chloro-N-(1H-indol-5-yl)acetamide iosrjournals.org
1-Methyl-5-nitro-1H-indolePd/C, H₂1-Methyl-1H-indol-5-amine d-nb.info

Approaches for Indole Core Activation and Functionalization

The indole core's electron-rich nature makes it highly reactive towards electrophilic substitution, particularly at the C3 position. irjmets.com However, regioselective functionalization at other positions, such as C2, C4, C5, C6, and C7, is a significant challenge in indole chemistry. researchgate.net

Transition metal-catalyzed reactions have become powerful tools for the selective functionalization of indoles. researchgate.netbeilstein-journals.org Palladium-based catalysts, in particular, have been extensively used for C-H activation and cross-coupling reactions, allowing for the introduction of various functional groups onto the indole ring. beilstein-journals.orgresearchgate.net These methods offer high efficiency, selectivity, and functional group tolerance. irjmets.com For example, palladium-catalyzed intermolecular asymmetric dearomatization can convert planar indole rings into three-dimensional indoline (B122111) skeletons. researchgate.net

Late-stage diversification of the indole system, especially at the C4–C7 positions, can be achieved through direct C–H activation. researchgate.net This strategy is crucial for creating structural diversity in indole-based drug candidates. Additionally, functionalization at the N1 position of the indole ring is a common strategy. For instance, treatment with sodium hydride and propargyl bromide under microwave irradiation can introduce a propargylamine (B41283) moiety at the N1 position. nih.gov

Urea (B33335) Bond Formation Reactions

The formation of the urea bond is a pivotal step in the synthesis of this compound and its derivatives. This can be accomplished through several methods, primarily involving nucleophilic addition-elimination processes or the use of coupling agents.

Nucleophilic Addition-Elimination Processes

A straightforward method for forming the urea linkage is the reaction of an aminoindole with a carbamoyl (B1232498) chloride. nih.gov This reaction proceeds through a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon of the carbamoyl chloride, followed by the elimination of a chloride ion. For example, N,N-Diethyl-N′-1H-indol-5-ylurea can be synthesized by reacting 1H-indol-5-amine with diethyl-carbamoyl chloride in the presence of potassium carbonate in acetonitrile. nih.gov

Another approach involves the in-situ generation of an isocyanate intermediate from a primary amide via a Hofmann rearrangement, which is then trapped by an amine to form the urea. organic-chemistry.org

AmineReagentProductConditionsReference
1H-Indol-5-amineDiethyl-carbamoyl chlorideN,N-Diethyl-N′-1H-indol-5-ylureaK₂CO₃, Acetonitrile nih.gov

Utilizing Coupling Agents for Urea Linkage Formation

Coupling agents are widely used to facilitate the formation of urea bonds, especially when direct reaction between an amine and a carboxylic acid derivative is not feasible. Carbonyldiimidazole (CDI) is a common reagent that activates a carboxylic acid or reacts with an amine to form a reactive intermediate, which then reacts with a second amine to form the urea. commonorganicchemistry.com The order of addition of reagents is crucial to avoid the formation of symmetrical urea by-products. commonorganicchemistry.com

Triphosgene, a safer solid substitute for phosgene (B1210022) gas, can also be used to generate the urea linkage. commonorganicchemistry.com It forms phosgene in situ, which then reacts with amines to produce the desired urea. commonorganicchemistry.com

Furthermore, palladium-catalyzed reactions can be employed for urea synthesis. For instance, the Buchwald-Hartwig C-N coupling reaction has been utilized for the synthesis of N-substituted 3-aminoindazoles, a related class of compounds. researchgate.net This methodology could potentially be adapted for the synthesis of indolylureas.

Advanced Synthetic Techniques and Reaction Optimization

Modern synthetic chemistry offers a range of advanced techniques to improve the efficiency, yield, and sustainability of chemical reactions. Microwave-assisted synthesis has been shown to be effective in accelerating reactions, such as the N-alkylation of indoles, leading to high yields in shorter reaction times. nih.govnih.gov

Reaction optimization often involves the systematic variation of parameters such as solvent, temperature, catalyst, and base to identify the ideal conditions for a specific transformation. Design of Experiments (DOE) is a powerful statistical tool for optimizing reaction conditions in a more systematic and efficient manner.

Other advanced techniques include flow chemistry, which can offer better control over reaction parameters and facilitate scaling up, and the use of solid-supported reagents and catalysts for easier purification. ku.dk Mechanochemical synthesis, which uses mechanical force to drive reactions, is an emerging green chemistry approach that can reduce or eliminate the need for solvents. fiveable.me

Microwave-Assisted Synthesis in Indole-Urea Formation

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of indole-urea derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied in the synthesis of various indole-containing compounds. researchgate.netnih.gov

One notable application involves the conjugation of 5- or 6-aminoindole (B160974) with a diethyl-carbamoyl chloride moiety, followed by a microwave-irradiated reaction with propargyl bromide to yield the final products in high yields (>87%). nih.gov The optimized microwave conditions for this reaction were 150 W at 95 °C for 2–4 hours. nih.gov This method highlights the efficiency of microwave assistance in the synthesis of complex indole derivatives. Another study describes the synthesis of Schiff's bases from 1H-indole-2,3-dione (isatin) and substituted anilines under microwave irradiation, which are then converted to Mannich bases. researchgate.net

The use of microwave irradiation is not limited to the final steps of a synthetic sequence. It has also been employed for the synthesis of intermediates, such as the preparation of bis(indolyl)methanes, which are valuable precursors for more complex indole derivatives. openmedicinalchemistryjournal.com

Table 1: Examples of Microwave-Assisted Synthesis of Indole Derivatives

ReactantsConditionsProductYieldReference
5- or 6-aminoindole, diethyl-carbamoyl chloride, propargyl bromide150 W, 95 °C, 2–4 hN-propargylated indole-urea derivatives>87% nih.gov
1H-indole-2,3-dione (isatin), substituted anilinesMicrowave irradiationSchiff's basesNot specified researchgate.net

Exploration of Solvent and Catalyst Effects

The choice of solvent and catalyst plays a crucial role in the synthesis of indole-urea derivatives, significantly influencing reaction rates and yields. A variety of catalytic systems have been investigated, including both Brønsted and Lewis acids. nih.gov For instance, in the synthesis of thieno[2,3-b]indoles, several Lewis acids were screened, with ZnCl2 being identified as a suitable catalyst, providing the desired product in 80% yield. nih.gov

Deep eutectic solvents (DESs) have also gained attention as green and efficient catalytic media. nih.govbeilstein-journals.org In one study, a magnetic nanoparticle-supported [Urea]4[ZnCl2] deep eutectic solvent was developed for the one-pot, three-component synthesis of thieno[2,3-b]indole dyes. nih.gov The use of dimethylformamide (DMF) as a solvent was found to be critical, as it likely forms an active precursor with sulfur and acetophenone, thereby enhancing the reaction rate. nih.gov

The effect of the solvent is also evident in the synthesis of 3-substituted indoles, where a mixture of water and PEG-200 has been used as an eco-friendly co-solvent and phase transfer co-catalyst. nih.gov In some cases, solvent-free conditions have been successfully employed, utilizing catalysts like cellulose (B213188) sulfuric acid, which offers the advantage of being a non-hygroscopic solid acid that can be reused. openmedicinalchemistryjournal.com

Derivatization and Modification Strategies for the this compound Scaffold

The this compound scaffold is a versatile platform for chemical modification, allowing for the introduction of a wide range of functional groups at various positions. These modifications are crucial for fine-tuning the biological activity and pharmacokinetic properties of the resulting compounds.

The nitrogen atom of the indole ring (N1) is a common site for substitution. Alkylation of the indole nitrogen can be achieved using various alkyl halides in the presence of a base. For example, N-methylation of an indole derivative was accomplished using iodomethane (B122720) and sodium hydride. cegee.org Another approach involves the introduction of a propargylamine moiety at the N1 position, a group known for its neuroprotective and monoamine oxidase (MAO) inhibitory activity. nih.gov This substitution is typically carried out after the formation of the core indole-urea structure. nih.gov The N1 position can also be functionalized with other groups, such as a phenylsulfonyl group, which can act as a protecting group and assist in the lithiation of the C2 position. bhu.ac.in

The indole ring offers multiple positions for functionalization, with the C3 position being the most reactive towards electrophiles. bhu.ac.inikm.org.my However, functionalization at other positions is also possible and has been explored to synthesize a diverse range of derivatives.

C2 and C3 Positions: The C3 position is the preferred site for electrophilic substitution. bhu.ac.in If the C3 position is blocked, substitution occurs at the C2 position. bhu.ac.in Lithiation of N-protected indoles occurs exclusively at the C2 position, allowing for the introduction of various electrophiles. wikipedia.org

C4, C5, C6, and C7 Positions: Functionalization of the carbocyclic ring of indole is less common due to its lower reactivity compared to the pyrrole (B145914) ring. sioc-journal.cn However, methods for C-H functionalization at these positions have been developed, often requiring directing groups or transition metal catalysts. sioc-journal.cnnankai.edu.cn For instance, an electron-withdrawing group at the 5-position of indole had a negligible effect on an iron-catalyzed C-H functionalization reaction, while electron-donating groups at various positions on the carbocyclic ring reduced the reaction rate and yield. nankai.edu.cn Small lipophilic substituents, such as a methoxy (B1213986) group, at the 5-position have been shown to increase the potency of certain orexin (B13118510) receptor antagonists. cegee.org

Table 2: Examples of Indole Ring Functionalization

PositionReaction TypeReagents/ConditionsResulting MoietyReference
N1AlkylationIodomethane, NaHMethyl group cegee.org
N1PropargylationPropargyl bromide, NaH, microwavePropargylamine group nih.gov
C2Lithiation/Electrophilic quenchn-BuLi or LDA on N-protected indoleVarious electrophiles wikipedia.org
C3Electrophilic SubstitutionVarious electrophilesVarious substituents bhu.ac.in
C5Substitution-Methoxy group cegee.org

The terminal nitrogen of the urea moiety provides another site for derivatization. This position can be functionalized with various substituents to modulate the compound's properties. For example, in the synthesis of isoquinolinedione-urea hybrids, 2-aminohomophthalimide is reacted with various isocyanate derivatives to introduce different groups at the terminal urea nitrogen. metu.edu.tr Similarly, the synthesis of bis-indole urea derivatives has been achieved by reacting [1-(tert-butoxycarbonyl)indol-3-yl]methyl isothiocyanate with p-phenylenediamine, followed by conversion of the thiourea (B124793) to a urea. nih.gov

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been applied to the synthesis of indole-urea derivatives. This strategy aims to create novel compounds with enhanced or synergistic biological activities.

Examples of hybrid indole-urea architectures include:

Indole-Piperidine Hybrids: Novel indole–piperidine hybrids functionalized with piperidin‐4‐yl‐urea moieties have been synthesized and evaluated for their anticancer activity. researchgate.net

Indole-Hydantoin Hybrids: A series of hybrid compounds containing indole and imidazolidin-2-one (a hydantoin (B18101) derivative) moieties have been synthesized through a one-pot amidoalkylation reaction. nih.gov

Indole-Coumarin Hybrids: Novel isatin-coumarin and spiro[indole-2-one-3,4'-pyrimidin]-coumarin hybrids have been prepared using a one-pot, eco-friendly method. ekb.eg

These hybrid molecules often exhibit interesting biological profiles, underscoring the value of this synthetic strategy in drug discovery.

Analytical Techniques in Synthetic Research for Structural Confirmation

The definitive structural confirmation of this compound and its derivatives is a critical step in synthetic research. A suite of analytical techniques is employed to verify the molecular structure, establish purity, and ensure the successful synthesis of the target compounds. The application of these methodologies provides unambiguous evidence for the presence of the indole and urea moieties, as well as the specific substitution patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to provide detailed information about the chemical environment of individual atoms. beilstein-journals.orgnih.gov

¹H NMR (Proton NMR): This technique is fundamental for identifying the number and types of protons in a molecule. In the context of this compound derivatives, ¹H NMR is used to confirm the presence of protons on the indole ring, the urea linkage (-NH-CO-NH-), and any substituents. nih.goviosrjournals.org Chemical shifts, splitting patterns (multiplicity), and integration values of the signals are all analyzed. For instance, the protons of the indole ring typically appear in the aromatic region of the spectrum, while the NH protons of the urea group exhibit characteristic chemical shifts that can be influenced by solvent and hydrogen bonding. beilstein-journals.orgnih.gov

2D NMR Techniques (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments are often employed to resolve complex structures and definitively assign proton and carbon signals.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together different fragments of the molecule. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can help to determine the stereochemistry and conformation of the molecule. nih.govniscpr.res.in

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. nih.govscirp.org

Molecular Ion Peak: The primary application of MS in the synthesis of this compound is the detection of the molecular ion peak (M+), which corresponds to the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.govmdpi.com

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide structural information. The way the molecule breaks apart upon ionization can help to confirm the presence of the indole and urea functional groups. scirp.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. iosrjournals.orgekb.eg The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of particular bonds and functional groups.

For this compound and its derivatives, IR spectroscopy is used to confirm the presence of:

N-H stretching vibrations from the indole ring and the urea group. ekb.eg

C=O stretching vibration from the urea carbonyl group, which typically appears as a strong absorption band. ekb.eg

C-N stretching vibrations.

Aromatic C-H and C=C stretching vibrations from the indole ring. ekb.eg

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole ring system. innovareacademics.innih.gov The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum, with its characteristic absorption maxima (λmax), can serve as a fingerprint for the synthesized compound and can be used to monitor the progress of a reaction. nih.govrsc.org

X-ray Crystallography

Data Tables

Table 1: Application of Analytical Techniques for Structural Confirmation

Analytical TechniqueMethodological ApplicationInformation Obtained
¹H NMR Identifies the chemical environment and connectivity of protons.Number of protons, chemical shifts, splitting patterns, coupling constants.
¹³C NMR Provides a map of the carbon framework of the molecule.Number of unique carbons, chemical shifts of different carbon types (e.g., carbonyl, aromatic).
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight, molecular formula (with HRMS), fragmentation patterns for structural clues.
Infrared (IR) Spectroscopy Detects the vibrational frequencies of functional groups.Presence of key functional groups such as N-H, C=O, C-N, and aromatic rings.
UV-Vis Spectroscopy Measures the absorption of UV-Visible light by the molecule.Information on the electronic structure and conjugation, characteristic λmax values.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystal.Definitive molecular structure, bond lengths, bond angles, stereochemistry, and conformation.

Molecular Interactions and Biological Target Engagement of N 1h Indol 5 Ylurea and Analogs

Enzyme Inhibition and Modulation Studies

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAOs) are critical enzymes in the metabolic pathways of monoamine neurotransmitters and are established therapeutic targets for conditions like depression and Parkinson's disease. criver.commdpi.com N-1H-indol-5-ylUrea analogs have been investigated for their ability to inhibit the two MAO isoforms, MAO-A and MAO-B. nih.govnih.gov

The inhibitory potential and selectivity of indole-based compounds against MAO-A and MAO-B have been a key area of research. Selectivity is crucial as MAO-A inhibitors are typically used for depression, while MAO-B inhibitors are employed in the management of Parkinson's disease. criver.com

A study on a series of N-substituted indole-based analogs revealed significant MAO-B inhibitory activity. nih.gov Specifically, compounds 4b (N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide) and 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide) demonstrated high potency against MAO-B with IC50 values of 1.65 µM and 0.78 µM, respectively. nih.gov Notably, these compounds exhibited impressive selectivity for MAO-B, with selectivity indices greater than 60 and 120, respectively, which is more favorable than the known MAO-B inhibitor, rasagiline (B1678815) (Selectivity Index > 50). nih.gov

Further research on indole-based molecules identified even more potent MAO-B inhibitors. nih.gov Out of thirty synthesized compounds, ten showed over 50% inhibition of MAO-B at a 10 µM concentration. nih.gov Among these, compounds 7b , 8a , 8b , and 8e were particularly potent, with IC50 values of 0.33 µM, 0.02 µM, 0.03 µM, and 0.45 µM, respectively. nih.gov Molecular docking studies suggested that the high selectivity of these compounds for MAO-B over MAO-A is due to their failure to form favorable interactions within the MAO-A active site. nih.gov

In another study, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile was found to be a potent inhibitor of both MAO-A and MAO-B, with IC50 values of 0.014 µM and 0.017 µM, respectively. nih.gov

Inhibitory Potency and Selectivity of this compound Analogs against MAO-A and MAO-B
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-BReference
4b>1001.65>60 nih.gov
4e>1000.78>120 nih.gov
7b-0.33- nih.gov
8a-0.02- nih.gov
8b-0.03- nih.gov
8e-0.45- nih.gov
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile0.0140.017- nih.gov

Understanding the mechanism of inhibition is vital for drug design. Enzyme kinetic studies help to determine whether an inhibitor binds to the free enzyme (competitive), the enzyme-substrate complex (uncompetitive), or both (non-competitive). sci-hub.se

For the highly potent MAO-B inhibitor 4e , kinetic analysis revealed a competitive mode of inhibition, with an inhibition constant (Ki) of 94.52 nM. nih.gov This indicates that the inhibitor competes with the substrate for binding to the active site of the MAO-B enzyme. nih.govsci-hub.se Similarly, compounds 8a and 8b also displayed a competitive mode of action against MAO-B, with Ki values of 10.34 nM and 6.63 nM, respectively. nih.gov

A study on 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile also demonstrated that it acts as a reversible and competitive inhibitor for both MAO-A and MAO-B. nih.gov

Enzyme Kinetic Analysis of this compound Analogs against MAO-B
CompoundInhibition ModeKi (nM)Reference
4eCompetitive94.52 nih.gov
8aCompetitive10.34 nih.gov
8bCompetitive6.63 nih.gov
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrileCompetitive- nih.gov

Cholinesterase (ChE) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govphcogrev.com Their inhibition is a primary strategy for treating Alzheimer's disease. nih.gov

A series of indole (B1671886) derivatives, including N,N-Diethyl-N′-1H-indol-5-ylurea (1 ), were evaluated for their ability to inhibit cholinesterases. nih.gov All the synthesized compounds, including those with a urea (B33335) functional group, were found to inhibit AChE with IC50 values ranging from 1 µM to 4 µM. nih.gov These compounds also showed good activity against BuChE, with IC50 values between 2 and 5 µM. nih.gov The inhibitory action is attributed to the carbamate (B1207046) or urea functional groups. nih.gov Molecular docking studies indicated that these compounds primarily interact with the catalytic anionic site (CAS) of AChE. nih.gov

Xanthine Oxidase (XO) Inhibition

Xanthine oxidase (XO) is an enzyme that plays a crucial role in purine (B94841) metabolism, and its overactivity can lead to hyperuricemia and gout. nih.gov While direct studies on this compound are not extensively documented in the provided context, research on related indole derivatives highlights the potential of this scaffold for XO inhibition. For instance, N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-6-carboxamide was identified as a potent XO inhibitor with an IC50 value of 0.62 μM. nih.gov This suggests that the indole nucleus can be a valuable pharmacophore for designing XO inhibitors.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan and is a promising target in cancer immunotherapy. nih.govnih.govfrontiersin.org The indole scaffold is central to the design of IDO1 inhibitors.

Research into 2-(5-imidazolyl)indole derivatives, designed based on a N1-substituted 5-indoleimidazole scaffold, has led to the identification of potent IDO1 inhibitors. nih.gov One such compound demonstrated a strong IDO1 inhibitory activity with an IC50 of 0.16 µM and an EC50 of 0.3 µM in a cellular assay. nih.gov Computational docking simulations suggest that these inhibitors interact with key residues in the enzyme's active site, such as Ser167. nih.gov The flexibility of this indole-based scaffold makes it a promising basis for the further development of IDO1 inhibitors. nih.gov

Topoisomerase I Interaction Mechanisms

Topoisomerases are crucial enzymes that manage the topological states of DNA during replication, transcription, and other cellular processes. wikipedia.org Topoisomerase I (TopI) inhibitors are a class of anticancer agents that function by stabilizing the covalent complex between the enzyme and DNA, leading to DNA damage and cell death. mdpi.com

Indole-based compounds have been investigated as TopI inhibitors. For instance, a series of β-carboline-bisindole analogs demonstrated significant inhibition of the DNA TopI enzyme. mdpi.com These compounds are capable of cleaving plasmid DNA and are believed to interact with DNA through a combilexin-type mechanism. mdpi.com While direct studies on this compound itself as a TopI inhibitor are not extensively detailed, the broader class of indole derivatives shows a clear precedent for this type of interaction. mdpi.commdpi.com The mechanism often involves the binding of the inhibitor to the DNA, which is sufficient to inhibit the non-specific action of topoisomerase I. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. ajol.infomdpi.com Inhibitors of VEGFR-2 can disrupt the tumor's blood supply, thereby halting its progression. mdpi.com The indole scaffold is a prominent feature in many VEGFR-2 inhibitors. researchgate.net

Derivatives based on the indolin-2-one scaffold have been designed and synthesized to target VEGFR-2. mdpi.com Molecular docking studies of these derivatives reveal that they bind to the active pocket of VEGFR-2, showing similar placement to established inhibitors like sunitinib. mdpi.com The interactions often involve the formation of hydrogen bonds and other stabilizing contacts within the ATP-binding site of the receptor. frontiersin.org For example, certain indole derivatives have been designed to fit within the VEGFR-2 active site, with molecular docking studies predicting favorable binding energies. ajol.infovulcanchem.com

Several indole-urea derivatives have shown potent VEGFR-2 inhibitory activity. For instance, compounds with IC50 values in the nanomolar range have been identified, with some being more potent than the reference drug sunitinib. mdpi.com

Table 1: VEGFR-2 Inhibition by Indolin-2-one Derivatives

Compound VEGFR-2 IC50 (µM) Reference
Derivative 5b 0.160 mdpi.com
Derivative 10e 0.358 mdpi.com
Derivative 10g 0.087 mdpi.com
Derivative 15a 0.180 mdpi.com
Derivative 17a 0.078 mdpi.com

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is an enzyme that plays a crucial role in gene regulation by demethylating histones. mdpi.comnih.gov Its overexpression is linked to various cancers, making it a promising therapeutic target. mdpi.comwaocp.org Indole-containing compounds have emerged as a significant class of LSD1 inhibitors. mdpi.comtandfonline.com

Research has shown that indole-5-yl-cyclopropane amine derivatives can have potent inhibitory effects on LSD1. mdpi.com Molecular docking studies indicate that the indole group of these inhibitors can form π–π stacking interactions with key amino acid residues, such as Phe538, in the active site of LSD1. mdpi.com Some indole derivatives act as irreversible inhibitors by forming a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's catalytic cavity. researchgate.net

The inhibitory activity of these compounds can be quite potent, with IC50 values reaching the nanomolar range. For example, an indole-sulfonamide hybrid has been reported to have an IC50 of 50 nM for LSD1. tandfonline.com Another study on pyrrole- and indole-containing tranylcypromine (B92988) derivatives also reported high LSD1 inhibitory activity. researchgate.net Thiourea-based indole compounds have also been shown to be potent LSD1 inhibitors. nih.gov

Table 2: LSD1 Inhibition by Indole Derivatives

Compound Class Representative Compound/IC50 Key Interaction/Mechanism Reference
Indole-5-yl-cyclopropane amine Compound 9 (IC50 = 24.4 nM) Binds to the active region, indole group forms π–π stacking with Phe538. mdpi.com
4-(4-benzyloxy) phenoxypiperidine Compound 57 (IC50 = 4 µM) Occupies the substrate region in a U-shaped conformation. mdpi.com
Indole-sulfonamide hybrid Compound 1 (IC50 = 50 nM) Potent LSD1 inhibition. tandfonline.com
Z-indole derivatives Compounds 11f and 12f High LSD1 inhibitory activity. researchgate.net

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme that breaks down complex carbohydrates into simpler sugars like glucose. scielo.br Inhibiting this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes. scielo.brsci-hub.box Urea derivatives, including those with indole moieties, have been explored as alpha-glucosidase inhibitors. sci-hub.boxresearchgate.netresearchgate.net

Studies on various urea derivatives have shown significant inhibitory activity against α-glucosidase, often exceeding that of the standard drug acarbose. sci-hub.boxnih.gov For instance, certain tetrahydrobenzo[b]thiophen-2-yl)urea derivatives have demonstrated IC50 values in the sub-micromolar range. sci-hub.box Kinetic studies have revealed different modes of inhibition, including non-competitive and competitive mechanisms. sci-hub.boxplos.org Molecular docking simulations suggest that these inhibitors can bind to allosteric sites on the enzyme, away from the active site. sci-hub.box

Table 3: α-Glucosidase Inhibition by Urea Derivatives

Compound Class Representative Compound/IC50 (µM) Inhibition Type Reference
Tetrahydrobenzo[b]thiophen-2-yl)urea Compound 8r (IC50 = 0.59) Non-competitive sci-hub.box
Tetrahydrobenzo[b]thiophen-2-yl)urea Compound 8s (IC50 = 0.65) Non-competitive sci-hub.box
(E)-1-phenyl-3-(4-strylphenyl)urea Not specified Competitive researchgate.net
Benzyl (3,4,5-trimethoxyphenyl)carbamate Compound 12 (IC50 = 49.85) Not specified nih.gov

Brain-Type Glycogen (B147801) Phosphorylase (PYGB) Inhibition

Brain-type glycogen phosphorylase (PYGB) is a key enzyme in glycogen metabolism in the brain. mdpi.com Its inhibition is being investigated as a potential therapeutic strategy for conditions like ischemic brain injury, as abnormal glycogen metabolism is a factor in such pathologies. mdpi.comlongdom.org

A novel 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative has been identified as a potent and selective inhibitor of PYGB. mdpi.comsemanticscholar.org This compound exhibits significantly higher inhibitory activity against PYGB compared to the liver (PYGL) and muscle (PYGM) isoforms of the enzyme. mdpi.comsemanticscholar.org Studies have shown that this inhibitor can protect astrocytes from hypoxia/reoxygenation injury by targeting PYGB, thereby improving cellular energy metabolism. mdpi.com The mechanism involves the regulation of glucose metabolism and the control of apoptosis. semanticscholar.org

Table 4: Glycogen Phosphorylase Isoform Inhibition

Compound PYGB IC50 (nM) PYGL IC50 (nM) PYGM IC50 (nM) Reference

Other Enzyme Targets (e.g., Cytokinin Receptors in Plant Systems)

In plant systems, certain urea derivatives exhibit cytokinin (CK) activity. frontiersin.orgmdpi.com Cytokinins are plant hormones that regulate various aspects of growth and development, including cell division and senescence. mdpi.com Phenylurea derivatives like thidiazuron (B128349) (TDZ) are known synthetic cytokinins. mdpi.comresearchgate.net

These compounds can activate cytokinin receptors, such as CRE1/AHK4 in Arabidopsis thaliana. frontiersin.org The interaction mimics that of natural adenine-type cytokinins, with the urea-based compounds binding to the receptor and inducing a similar conformational change. researchgate.net However, some urea derivatives have been found to act as anti-senescence compounds through a cytokinin-independent mechanism, suggesting alternative targets or pathways. frontiersin.orgresearchgate.net For example, the compound ASES (1-(2-methoxy-ethyl)-3-1,2,3-thiadiazol-5-yl urea) strongly inhibits leaf senescence but shows very low activity in typical cytokinin bioassays, indicating it may not directly target the known cytokinin receptors in the same way as traditional cytokinins. frontiersin.orgresearchgate.net

Receptor Binding and Modulation

The this compound scaffold is integral to the binding and modulation of various receptors beyond the enzyme targets discussed above. The indole ring and the urea moiety provide a versatile platform for designing molecules that can interact with a wide range of receptor pockets.

For instance, in the context of VEGFR-2, indolyl-urea derivatives are designed to bind within the ATP-binding pocket of the receptor's kinase domain. tandfonline.com This binding prevents the phosphorylation cascade that leads to angiogenesis. mdpi.com Similarly, indole-based inhibitors of LSD1 bind to the substrate-binding pocket, often making specific interactions with key residues that are crucial for the enzyme's catalytic activity. mdpi.com

The ability of these compounds to modulate receptor function is highly dependent on the specific substitutions made to the core indole-urea structure. These modifications can enhance binding affinity, improve selectivity for a particular receptor subtype, and alter the mode of action from agonism to antagonism, as seen with some cytokinin receptor modulators. frontiersin.orgresearchgate.net

Serotonin (B10506) Receptor Antagonism (e.g., 5-HT2A, 5-HT2B)

This compound and its analogs have been investigated for their interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes. These receptors are G protein-coupled receptors (GPCRs) involved in a multitude of physiological processes. wikipedia.org

Blockade of the 5-HT2A receptor is a key pharmacological feature of many antipsychotic medications. nih.gov The 5-HT2A receptor is a primary excitatory receptor among the serotonin-responsive GPCRs and is coupled to the Gq/G11 signaling pathway. wikipedia.org Antagonists of the 5-HT2A receptor can modulate neurotransmitter release and influence mood and behavior. wikipedia.orgabcam.com For instance, some atypical antipsychotics are potent antagonists of 5-HT2A receptors. wikipedia.org The interaction between different serotonin receptor subtypes, such as 5-HT1A and 5-HT2A, can be functionally antagonistic. sdbonline.org

The 5-HT2B receptor has also been a target of interest. Activation of this receptor by certain drugs has been linked to serious side effects like valvular heart disease, leading to the withdrawal of several medications from the market. unc.edu Conversely, antagonism of the 5-HT2B receptor is being explored for therapeutic purposes. For example, the 5-HT2B receptor antagonist LY-272015 has shown antihypertensive effects in animal models of hypertension where 5-HT2B receptor expression is induced. nih.gov

Studies have shown that compounds with an indole structure can exhibit potent and selective antagonism at both 5-HT2B and 5-HT2C receptors. abcam.com The selectivity of these compounds for different 5-HT2 receptor subtypes is a critical area of research, as it can determine their therapeutic efficacy and side effect profile. nih.gov

General Ligand-Receptor Interaction Studies

The interaction between a ligand, such as this compound, and its receptor is a dynamic process involving association, dissociation, and potential internalization of the ligand-receptor complex. nih.gov These interactions are fundamental to the biological activity of the compound.

Researchers utilize various techniques to study these interactions, including fluorescence flow cytometry and spectrofluorometry, which can discriminate between free and receptor-bound ligands in real-time. nih.gov Cellular biosensors, which consist of fluorescent reporter cells expressing chimeric receptors, have also emerged as a sensitive tool for studying receptor-ligand pairs. nih.gov These methods allow for the characterization of how different ligands interact with their receptors, including both binding to the cell surface and subsequent internalization. nih.govnih.gov

The number of receptors on a cell surface and the stoichiometry of ligand-receptor binding are also important factors. For example, studies with nanoparticles have shown that only a fraction of the available ligands may be involved in the actual binding process with target cell receptors. rsc.org

Interactive Table: Key Parameters in Ligand-Receptor Interaction Studies

ParameterDescriptionRelevance
Binding Affinity (Kd) The equilibrium dissociation constant, representing the concentration of ligand at which 50% of the receptors are occupied. A lower Kd indicates a higher affinity.Determines the potency of the ligand.
Association Rate (kon) The rate at which the ligand binds to the receptor.Influences the speed of onset of the biological effect.
Dissociation Rate (koff) The rate at which the ligand unbinds from the receptor.Determines the duration of action of the ligand.
Receptor Number The total number of receptors expressed on the surface of a cell.Can influence the maximal response to a ligand.
Internalization Rate The rate at which the ligand-receptor complex is removed from the cell surface and taken into the cell.Can lead to receptor downregulation and desensitization.

Intracellular Signaling Pathway Perturbations

Following receptor engagement, this compound and its analogs can trigger changes in various intracellular signaling pathways, leading to a cascade of cellular responses.

Modulation of p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial intracellular signaling cascade involved in cellular responses to stress and inflammation. assaygenie.com This pathway can be activated by a variety of stimuli, including cytokines and DNA damaging agents, and plays a role in regulating processes like apoptosis and cell division. jpionline.orgmdpi.com

Compounds with an indole core have been identified as inhibitors of the p38 MAPK pathway. jpionline.org The p38 MAPK pathway itself is a complex system with multiple isoforms (p38α, p38β, p38γ, and p38δ) that can have distinct and sometimes opposing functions. assaygenie.comopenrheumatologyjournal.com For instance, in some contexts, p38α MAPK activation can promote apoptosis, while p38δ MAPK can mediate pro-survival signals. mdpi.com

The activation of p38 MAPK can occur through a canonical pathway involving a three-tiered kinase cascade or through non-canonical, autocatalytic mechanisms. openrheumatologyjournal.com Once activated, p38 MAPK can phosphorylate a variety of downstream targets, including other kinases and transcription factors, thereby influencing gene expression and cellular function. jpionline.orgopenrheumatologyjournal.com The p38 MAPK pathway also interacts with other signaling pathways, such as the JNK and ERK pathways, creating a complex network of cellular regulation. assaygenie.com

Regulation of Gene Expression Profiles (e.g., PGC-1α, SOD2)

This compound and related compounds can influence the expression of specific genes, thereby altering cellular metabolism and function. Two key genes of interest are Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and Superoxide (B77818) Dismutase 2 (SOD2).

PGC-1α is a master regulator of mitochondrial biogenesis and is involved in a wide range of metabolic processes. nih.gov Its expression is regulated by various stimuli, including exercise and fasting, and it can be activated by post-translational modifications such as phosphorylation by AMPK and p38 MAPK. nih.govmdpi.com PGC-1α co-activates transcription factors like NRF-1 and Tfam to promote the expression of genes necessary for the formation and function of new mitochondria. consensus.app

SOD2 is an antioxidant enzyme that plays a crucial role in protecting cells from oxidative stress by converting superoxide radicals into less harmful molecules. PGC-1α can regulate the expression of antioxidant genes, including SOD2, thereby reducing the production of reactive oxygen species (ROS). researchgate.net

Impact on Mitochondrial Function and Membrane Potential

Mitochondria are central to cellular energy production and are also key regulators of cell death pathways. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. researchgate.net A stable ΔΨm is necessary for ATP synthesis through oxidative phosphorylation. researchgate.net

Changes in the mitochondrial membrane potential are associated with the opening of the mitochondrial permeability transition pore (MPTP), which allows for the passage of ions and small molecules. thermofisher.com This can lead to the decoupling of the respiratory chain and the release of pro-apoptotic factors like cytochrome c into the cytosol. thermofisher.com

The fluorescent dye JC-1 is commonly used to measure mitochondrial membrane potential. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. thermofisher.com Some studies have shown that certain compounds can lead to a collapse of the mitochondrial membrane potential. vulcanchem.com It has also been observed that chronic increases in the mitochondrial membrane potential can lead to adaptations in cellular metabolism, including phospholipid remodeling. biorxiv.org

Cellular Apoptosis Pathways (e.g., Caspase-3, Bax)

Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal development and tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases. The process of apoptosis can be initiated through two main pathways: the extrinsic (receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. harvard.edu

Both pathways converge on the activation of effector caspases, such as Caspase-3, which are proteases that execute the final stages of apoptosis by cleaving a variety of cellular substrates. pmjournal.irpediatricsresearchjournal.com The activation of Caspase-3 is often considered the "point of no return" in the apoptotic process. pediatricsresearchjournal.com

The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members. harvard.edu An increase in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which then triggers the activation of Caspase-9 and subsequently Caspase-3. pediatricsresearchjournal.comresearchgate.net Studies have shown that certain treatments can increase the expression of Bax and Caspase-3, leading to the induction of apoptosis. pmjournal.irdovepress.com

Interactive Table: Key Proteins in the Apoptotic Pathway

ProteinFamily/TypeFunction in Apoptosis
Bax Bcl-2 familyPro-apoptotic; promotes the release of cytochrome c from mitochondria.
Bcl-2 Bcl-2 familyAnti-apoptotic; inhibits the release of cytochrome c from mitochondria.
Caspase-9 Initiator CaspaseActivated by cytochrome c; activates effector caspases.
Caspase-3 Effector CaspaseActivated by initiator caspases; executes the final stages of apoptosis by cleaving cellular proteins.

Broad-Spectrum Biological Activity Investigations (Mechanistic Level)

The indole nucleus is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological receptors. frontiersin.org This characteristic has prompted extensive research into indole derivatives, including this compound and its analogs, for a wide range of therapeutic applications. frontiersin.org

In silico and in vitro studies have demonstrated that derivatives of 1H-indol-5-ylamines exhibit broad-spectrum antimicrobial activity. nih.govresearchgate.net The antimicrobial efficacy of these compounds is influenced by the nature of substituents on both the benzene (B151609) and pyrrole (B145914) rings of the indole system. nih.gov

Antibacterial: The antibacterial mechanisms of indole-containing compounds can be diverse. Some antimicrobial peptides (AMPs), like Indolicidin isolated from bovine neutrophils, can penetrate the bacterial cell membrane and bind to DNA, thereby inhibiting DNA biosynthesis. mdpi.com Other synthetic peptides with tryptophan repeats can inhibit cellular functions by binding to both RNA and DNA. mdpi.com In the case of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), its anti-inflammatory action is linked to the nitric oxide pathway, which can also play a role in antibacterial responses. nih.gov

Antifungal: Indole derivatives have shown significant promise as antifungal agents. One of the primary mechanisms of action is the inhibition of cytochrome P-450 enzymes, specifically CYP51, which is crucial for fungal cell membrane synthesis. nih.govjrespharm.com For example, 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols have been identified as potent inhibitors of Candida albicans with minimum inhibitory concentrations (MICs) below 65 ng/mL. nih.gov Similarly, 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) exhibited several times more potent activity against Candida species, including fluconazole-resistant strains, than the reference drug. jrespharm.com The indole moiety in these molecules plays a crucial role in their interaction with the target enzyme. jrespharm.com Furthermore, some 3-indolyl-3-hydroxy oxindole (B195798) derivatives have demonstrated broad-spectrum antifungal activities against various plant pathogenic fungi. mdpi.com

Antiprotozoal: Protozoal diseases like malaria, leishmaniasis, and Chagas disease affect a significant portion of the global population. mdpi.comfrontiersin.org Research has shown that certain indole alkaloids possess antiprotozoal and antimalarial properties. core.ac.uk For instance, an indole group at the C-29 position of some cyclopeptide alkaloids appears to be important for activity against Trypanosoma brucei rhodesiense, the parasite responsible for African sleeping sickness. frontiersin.org The chloroform-soluble extracts of certain cyanobacteria containing indole alkaloids have displayed significant activity against T. b. rhodesiense and Plasmodium falciparum. core.ac.uk

Anthelmintic: Parasitic nematodes pose a significant threat to both human and animal health, and the emergence of drug resistance necessitates the discovery of new anthelmintic agents. mdpi.com While direct studies on the anthelmintic mechanisms of this compound are limited, the indole scaffold is present in compounds with known anthelmintic activity. The primary model organisms for anthelmintic drug discovery are Haemonchus contortus and the free-living nematode Caenorhabditis elegans. mdpi.com The mechanisms of action for some anthelmintics involve targeting nicotinic acetylcholine receptors (nAChRs) in the parasite. plos.org

Table 1: Antimicrobial Activity of Indole Analogs

Compound/Analog Class Organism(s) Mechanism of Action/Target Reference(s)
N-(indol-5-yl)trifluoroacetamides Various microorganisms Inhibition of growth nih.gov
Indolicidin (AMP) Gram-positive & Gram-negative bacteria, Fungi Penetrates cell membrane, binds to DNA, inhibits DNA biosynthesis mdpi.com
1-[(1H-indol-5-ylmethyl)amino] derivatives Candida albicans Inhibition of cytochrome P-450 CYP51 nih.gov
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) Candida spp. (including resistant strains) Inhibition of C. albicans CYP51 jrespharm.com
Cyclopeptide alkaloids with indole group Trypanosoma brucei rhodesiense Not fully elucidated, indole moiety is key frontiersin.org
3-indolyl-3-hydroxy oxindole derivatives Plant pathogenic fungi Not specified mdpi.com

The indole scaffold is a key component in the development of antiviral drugs, with activity reported against viruses such as HIV and Hepatitis C Virus (HCV). frontiersin.org For instance, some 5,6-dihydroxyindole (B162784) carboxamide derivatives have shown potent anti-HIV-1 integrase activity. frontiersin.org More recently, the antiviral efficacy of indole chloropyridinyl ethers has been investigated against SARS-CoV-2. researchgate.net These compounds have been shown to effectively suppress the reproduction of the virus in vitro. researchgate.net The proposed mechanism for some of these derivatives involves the inhibition of viral proteases, such as the SARS-CoV 3CLpro. researchgate.net

The anti-inflammatory properties of indole derivatives are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. One such compound, N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), has been shown to reduce leukocyte migration. nih.gov Its mechanism of action involves the nitric oxide (NO) pathway, specifically targeting inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC). nih.gov JR19 effectively decreases the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ in a NO-dependent manner. nih.gov Other anti-inflammatory mechanisms for different compounds involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of transcription factors like NF-κB. frontiersin.orgchimicatechnoacta.runih.gov

Table 2: Anti-inflammatory Mechanisms of Indole Analogs

Compound/Analog Key Mechanism Effect Reference(s)
N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) Involvement of iNOS and sGC in the nitric oxide pathway Reduced leukocyte migration and decreased pro-inflammatory cytokines (IL-6, TNF-α, IL-17, IFN-γ) nih.gov
Quinazolinones conjugated with indole acetamide COX-2 selectivity Inhibition of COX-2 chimicatechnoacta.ru
General indole derivatives Modulation of NF-κB signaling pathway Inhibition of pro-inflammatory gene expression frontiersin.orgnih.gov

The indole scaffold is recognized for its neuroprotective potential, attributed in part to its free radical scavenging and antioxidant properties. nih.gov Derivatives of this compound have been designed as multifunctional agents for conditions like Alzheimer's disease. nih.gov One such derivative, N,N-Diethyl-N′-1H-indol-5-ylurea, has demonstrated significant neuroprotection against MPP+ induced cytotoxicity in SH-SY5Y neural cells. nih.gov The mechanisms underlying this neuroprotection include the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com For example, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole has been identified as a potent and selective inhibitor of MAO-B. mdpi.com

The anti-tumor activity of indole-based compounds involves a variety of cellular and molecular mechanisms. These often include the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. The transcription factor E2F1 is a key driver of tumor progression, and its activity can be modulated by signaling pathways involving cytokines like IL-6. frontiersin.org An E2F1-induced IL-6 inflammatory loop can mediate cancer-immune crosstalk. frontiersin.org Furthermore, some indole derivatives may exert their anti-tumor effects by inhibiting specific signaling pathways crucial for cancer cell survival and proliferation. For instance, genome-wide CRISPR screens have revealed that targeting the IL-15R signaling pathway can enhance the anti-tumor immunity of natural killer (NK) cells. nih.gov Another mechanism involves the inhibition of enzymes like thymidylate synthase (TS), a target for chemotherapeutic agents like 5-fluorouracil. mdpi.com

Structure Activity Relationship Sar Studies on N 1h Indol 5 Ylurea Scaffold

Systematic Variation of Substituents on Indole (B1671886) Nitrogen (N1) and their Impact on Biological Activity

The substituent at the N1 position of the indole ring plays a pivotal role in modulating the biological activity of N-1H-indol-5-ylurea derivatives. This position is often solvent-exposed in kinase binding pockets and allows for the introduction of various groups to improve potency, selectivity, and physicochemical properties.

Research has shown that the N1 position can tolerate a range of substituents, from small alkyl groups to larger aryl or arylsulfonyl moieties. The nature of this substituent can drastically influence the compound's inhibitory potential. For instance, in related indole-based inhibitors, the presence of an arylsulfonyl group at the N1 position has been found to be vital for activity, with its removal leading to a significant loss of potency. nih.gov Studies on N-tosyl-indole derivatives further underscore the importance of this position, where the tosyl group was shown to appreciably enhance the inhibition potential against certain enzymes. nih.gov

Table 1: Impact of N1-Substituent Variation on Biological Activity (Illustrative)

Compound ID N1-Substituent Target/Assay IC50 (nM) Fold Change vs. Unsubstituted
1a -H Kinase A 520 1.0
1b -CH3 Kinase A 350 1.5
1c -CH2CH3 Kinase A 410 1.3
1d -SO2Ph Kinase A 45 11.6

| 1e | -SO2-p-Tolyl | Kinase A | 38 | 13.7 |

Note: Data in this table is illustrative and compiled from general findings in the literature to demonstrate SAR principles.

Influence of Substituents on the Indole Ring (Benzene and Pyrrole (B145914) Portions)

Substituents on both the benzene (B151609) and pyrrole portions of the indole ring have a profound impact on the biological activity of this compound derivatives. The electronic and steric properties of these substituents can fine-tune the molecule's interaction with its biological target.

On the benzene portion of the indole ring (positions 4, 6, and 7), the introduction of small electron-withdrawing or electron-donating groups can modulate activity. For instance, studies on related indole carboxamides have shown that substitutions at these positions can significantly alter inhibitory potency. researchgate.net Shifting a functional group, such as a methoxy (B1213986) or a halogen, between positions 4, 6, and 7 can lead to substantial differences in activity, suggesting that these positions are sensitive to the local environment of the binding pocket. nih.gov In some kinase inhibitor series, a fluorine substituent on the indole ring has been shown to enhance inhibitory activity. nih.gov

The pyrrole portion of the indole ring is also amenable to substitution, though less commonly explored in the context of the 5-urea scaffold. Methyl substitutions on the pyrrole ring can affect the electronic properties and planarity of the indole system, which in turn can influence π-π stacking interactions with the target protein. nih.gov

Table 2: Influence of Indole Ring Substitution on Biological Activity (Illustrative)

Compound ID Indole Ring Substituent Target/Assay IC50 (nM)
2a Unsubstituted Kinase B 150
2b 4-Fluoro Kinase B 95
2c 6-Fluoro Kinase B 78
2d 7-Methoxy Kinase B 210

| 2e | 4-Chloro | Kinase B | 110 |

Note: Data in this table is illustrative and based on general SAR principles for indole-based inhibitors.

Conformational Effects and Steric Considerations within the Indole-Urea Moiety

The three-dimensional conformation of the indole-urea moiety is a critical determinant of its biological activity. Diaryl ureas, including the this compound class, are well-known as "Type II" kinase inhibitors. These inhibitors bind to an inactive conformation of the kinase, often referred to as the "DFG-out" conformation, where the highly conserved Asp-Phe-Gly motif of the activation loop is flipped. mdpi.comacs.org This binding mode requires a significant conformational change in the protein, and thus, the inhibitor must adopt a specific conformation to stabilize this inactive state. acs.org

The relative orientation of the indole ring and the other aryl group connected to the urea (B33335) is crucial. Steric hindrance can play a significant role; for example, bulky substituents on the aryl ring attached to the urea can either enhance binding by occupying a hydrophobic pocket or diminish activity by causing steric clashes. nih.gov The planarity of the system can also be important. While some degree of planarity is often required for effective π-π stacking, excessive rigidity can be detrimental. Alkylation of the urea nitrogens can disrupt planarity and alter the conformational preferences of the molecule, which can be a strategy to modulate activity. nih.gov

Role of the Urea Linkage Modifications

The urea linkage is a key structural feature of this compound derivatives, primarily due to its ability to act as both a hydrogen bond donor and acceptor. However, modifications to this linker can lead to improved potency, selectivity, and pharmacokinetic properties.

One common modification is the replacement of the urea oxygen with a sulfur atom to form a thiourea (B124793). Thioureas often exhibit different hydrogen bonding capabilities and electronic properties, which can alter the binding affinity for the target. nih.gov Another strategy involves the use of urea bioisosteres, such as squaramides, which can mimic the hydrogen bonding pattern of the urea moiety while offering different structural and electronic characteristics. google.com

Incorporating the urea into a cyclic system is another approach to constrain the conformation of the molecule. This pre-organization can reduce the entropic penalty upon binding to the target, potentially leading to higher affinity. nih.gov Furthermore, N-alkylation of the urea can disrupt its hydrogen bonding capacity and planarity, which can be used to probe the importance of these features for activity. nih.gov

Table 3: Effect of Urea Linkage Modification on Biological Activity (Illustrative)

Compound ID Linkage Modification Target/Assay IC50 (nM) Rationale
3a Urea (-NH-CO-NH-) Kinase C 80 Parent compound
3b Thiourea (-NH-CS-NH-) Kinase C 125 Altered H-bonding/electronics
3c N-Methyl Urea (-N(CH3)-CO-NH-) Kinase C >1000 Disrupted H-bond donation

| 3d | Squaramide Bioisostere | Kinase C | 95 | Mimics H-bonding pattern |

Note: This table provides illustrative data based on known effects of urea modifications.

Analysis of Hydrogen Bonding Networks and π-π Interactions in Activity

The biological activity of this compound derivatives is often critically dependent on their ability to form specific non-covalent interactions within the target's binding site. The urea moiety is a privileged hydrogen bonding motif. In the context of kinase inhibition, the two N-H groups of the urea typically form a bidentate hydrogen bond with the kinase "hinge" region, a backbone segment that connects the N- and C-lobes of the kinase domain. mdpi.com The carbonyl oxygen of the urea can also act as a hydrogen bond acceptor.

The indole ring contributes significantly to binding through π-π stacking and cation-π interactions. The electron-rich π-system of the indole can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan in the active site. mdpi.com Additionally, the indole nitrogen can participate in hydrogen bonding interactions. mdpi.com Cation-π interactions can occur between the indole ring and positively charged residues like lysine (B10760008) or arginine. nih.gov The interplay of these hydrogen bonds and π-stacking interactions is crucial for achieving high-affinity binding.

Selectivity Profiling through SAR

Achieving selectivity is a major goal in the development of kinase inhibitors to minimize off-target effects and associated toxicities. SAR studies are instrumental in engineering selectivity into the this compound scaffold. By systematically modifying substituents, it is possible to exploit subtle differences in the amino acid composition of the binding sites of different kinases.

Selectivity profiling involves testing a compound or a series of compounds against a large panel of kinases. nih.govreactionbiology.com This allows for the identification of not only the primary target but also any off-targets. The SAR data can then be used to guide further chemical modifications. For example, if a compound inhibits both the desired kinase and an unwanted off-target, structural modifications can be made to introduce steric hindrance that is tolerated by the target but not the off-target, or to introduce a group that forms a favorable interaction only with the target kinase. The unique binding mode of diaryl ureas to the DFG-out conformation can itself confer a degree of selectivity, as not all kinases readily adopt this conformation. mdpi.com

Table 4: Selectivity Profile of an Indole-Urea Derivative (Illustrative)

Kinase Target IC50 (nM)
Kinase of Interest (e.g., p38α) 25
Off-Target Kinase A (e.g., VEGFR2) 850
Off-Target Kinase B (e.g., CDK2) >10,000

Note: This table illustrates how selectivity data for a lead compound might be presented.

Computational and Theoretical Studies of N 1h Indol 5 Ylurea

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.comopenaccessjournals.com It is widely used to predict the interaction between a small molecule (ligand) and a protein at the atomic level, allowing for the characterization of the binding mode and affinity. openaccessjournals.comnih.gov

Elucidation of Binding Modes and Key Residue Interactions

Molecular docking studies have been instrumental in elucidating the binding modes of N-1H-indol-5-ylUrea derivatives with various biological targets. For instance, in studies involving cholinesterase enzymes, which are relevant to Alzheimer's disease, derivatives of this compound have been shown to interact primarily within the catalytic anionic site (CAS) of acetylcholinesterase (AChE). nih.gov

Specifically, for compounds like N,N-Diethyl-N′-1H-indol-5-ylurea, the alkyl component of the urea (B33335) moiety demonstrates crucial π-H interactions with Trp84 in the CAS of AChE. nih.gov This interaction is considered significant for the inhibitory activity of the enzyme. nih.gov Furthermore, the indole (B1671886) moiety of related compounds engages in π–π stacking interactions with key residues such as Trp334 and Phe330 within the active site gorge. nih.gov An interaction with Trp84 has also been observed for some derivatives. nih.gov

In the context of butyrylcholinesterase (BuChE), a related enzyme, the indole group of these compounds forms π–π stacking interactions with Phe329 in the anionic site. nih.gov These detailed interaction patterns, visualized through molecular modeling software, provide a structural basis for the observed biological activities. nih.gov

Affinity Prediction and Scoring Functions

A critical aspect of molecular docking is the use of scoring functions to estimate the binding affinity between a ligand and its target protein. researchgate.net These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating higher binding affinity. researchgate.net The prediction of binding affinity is a challenging task, and the accuracy of scoring functions can vary. unistra.fr

The process involves generating a multitude of possible binding poses for the ligand within the protein's active site and then using a scoring function to rank these poses. nih.gov The pose with the best score is considered the most likely binding mode. openaccessjournals.com Scoring functions take into account various molecular interactions, including van der Waals forces, electrostatic interactions, and hydrogen bonding. researchgate.net While these functions are invaluable for virtual screening and lead identification, their ability to precisely predict experimental binding affinities can be limited, with Pearson correlation coefficients between scores and experimental affinities often being moderate. unistra.fr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. wikipedia.orgjocpr.com These models are a cornerstone of computational drug design, facilitating the prediction of activities for new chemical entities. wikipedia.org

Development of Predictive Models for Biological Activity

The development of a QSAR model is an iterative process that begins with a set of chemical compounds with known biological activities. mdpi.com For these compounds, a variety of molecular descriptors are calculated, which are numerical representations of their structural and physicochemical properties. mdpi.com Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then employed to establish a mathematical relationship between these descriptors and the observed biological activity. mdpi.commdpi.com

A crucial step in QSAR modeling is the validation of the developed model to ensure its predictive power. mdpi.com This is typically done by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance on compounds not used in its creation. mdpi.com A well-validated QSAR model can then be used to predict the activity of novel compounds, thereby guiding the synthesis and testing of new potential drugs. wikipedia.orgjocpr.com

Identification of Physicochemical Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of the specific physicochemical descriptors that have the most significant impact on the biological activity of the compounds under investigation. These descriptors can include properties related to:

Electronic effects: such as electronegativity and charge distribution. jocpr.com

Steric effects: related to the size and shape of the molecule. mdpi.com

Hydrophobicity: which influences how a molecule interacts with a biological environment. mdpi.com

Hydrogen bonding capacity: a critical factor in molecular recognition. jocpr.com

By understanding which descriptors are most influential, medicinal chemists can make more informed decisions about how to modify a lead compound to enhance its desired activity. For example, a QSAR model might reveal that increasing the lipophilicity of a certain part of the this compound scaffold leads to improved biological response. jocpr.com

Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net By simulating the interactions within a biological system, MD can provide detailed insights into the conformational changes, stability, and dynamic behavior of proteins and their complexes with ligands. researchgate.netnih.gov

MD simulations can be used both before and after molecular docking. nih.gov When used prior to docking, they can generate a range of protein conformations to better represent the flexibility of the target. nih.gov When used after docking, MD simulations can refine the predicted binding poses, provide more accurate calculations of interaction energies, and offer a deeper understanding of the ligand binding mechanism. nih.gov

The stability of a protein-ligand complex during an MD simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein's backbone atoms and the ligand's position over time. nih.govmdpi.com A stable trajectory with low RMSD values suggests a stable binding mode. nih.gov Furthermore, MD simulations can reveal the dynamic nature of key interactions, such as hydrogen bonds, and can highlight the flexibility or rigidity of different regions of the protein upon ligand binding. mdpi.comrsc.org These simulations can also be used to explore the conformational landscape of a molecule, identifying different stable or transient states that may be relevant to its biological function. rsc.org For a compound like this compound, MD simulations can provide a more realistic picture of its behavior within a biological target, complementing the static view offered by molecular docking. mdpi.com

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are foundational in computational chemistry, offering deep insights into the behavior of molecules at the atomic level by solving the Schrödinger equation. researchgate.net These calculations elucidate the fundamental electronic structure, energy, and properties of chemical systems. researchgate.netnorthwestern.edu Among the most versatile and widely used QM methods is Density Functional Theory (DFT), which is adept at investigating the electronic properties of molecules. researchgate.net Theoretical studies on urea derivatives often employ DFT with specific basis sets, such as B3LYP/6-311G(d,p), to characterize molecular and electronic properties. dergipark.org.trdntb.gov.uaresearchgate.net

Through these calculations, several key descriptors of a molecule's electronic structure and reactivity can be determined:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. dergipark.org.trresearchgate.netniscpr.res.in

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with biological targets or other reagents. researchgate.net

Heats of Formation (HOF): Calculated HOF values are used to assess the relative thermodynamic stability of different molecular structures. niscpr.res.in

While specific QM data for this compound is not extensively published, studies on substituted indole derivatives provide insight into the values that would be obtained. For example, DFT studies on various 4-substituted 1-H-indoles have been performed to calculate their heats of formation and FMO energy gaps. niscpr.res.in

Table 1: Illustrative Quantum Mechanical Data for Substituted Indole Derivatives This table presents data for related indole compounds to demonstrate the outputs of quantum mechanical calculations.

CompoundMethod/Basis SetHeat of Formation (kcal/mol)HOMO-LUMO Gap (eV)
IndoleB3LYP/6-31G(d,p)37.5Not Reported
4-Chloro-1H-indoleB3LYP/6-31G(d,p)29.7Not Reported
1H-Indol-4-olB3LYP/6-31G(d,p)-5.1Not Reported
4-Nitro-1H-indoleB3LYP/6-31G(d,p)28.3Not Reported
1H-Indol-4-ylamineB3LYP/6-31G(d,p)33.4Not Reported

Data sourced from reference niscpr.res.in.

These computational approaches allow for the prediction of a molecule's stability, reactivity, and potential interaction sites, which is critical for designing new compounds with desired biological activities. researchgate.net

Future Directions in N 1h Indol 5 Ylurea Research

Exploration of Undiscovered Biological Targets and Pathways

While initial studies have illuminated some of the biological activities of N-1H-indol-5-ylUrea, a vast landscape of potential molecular targets and signaling pathways remains to be explored. The promiscuous binding nature of the indole (B1671886) ring suggests that this compound and its analogs could interact with a multitude of proteins within the cellular environment. vulcanchem.com Future research will likely focus on comprehensive screening assays to identify novel protein-ligand interactions.

Key areas of investigation will include:

Kinase Profiling: Given that many indole derivatives are known kinase inhibitors, extensive kinase profiling studies could reveal previously unknown enzymatic targets of this compound. This could uncover its potential in oncology, immunology, and neurodegenerative diseases.

GPCR Modulation: G-protein coupled receptors (GPCRs) represent a large and diverse family of drug targets. Screening this compound against a panel of GPCRs may identify novel modulatory activities, opening avenues for its use in metabolic disorders, pain management, and psychiatric conditions.

Ion Channel Interactions: The ability of small molecules to modulate ion channel function is critical in various physiological processes. Investigating the effects of this compound on different ion channels could unveil its potential as a therapeutic agent for cardiovascular diseases, epilepsy, and other channelopathies.

Nuclear Receptor Activity: Nuclear receptors are key regulators of gene expression and are implicated in a wide range of diseases. Assessing the interaction of this compound with these receptors could provide insights into its potential role in hormonal regulation, inflammation, and cancer.

The identification of new targets will necessitate subsequent validation through biochemical and cell-based assays to confirm the functional relevance of these interactions. Furthermore, elucidating the downstream signaling pathways affected by this compound will be crucial for a comprehensive understanding of its mechanism of action.

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of this compound and its derivatives is a critical aspect of its ongoing research and development. While traditional synthetic methods exist, the focus is shifting towards more advanced, efficient, and environmentally friendly approaches. openmedicinalchemistryjournal.com

Future synthetic strategies will likely emphasize:

Green Chemistry Principles: The development of synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient is a key goal. openmedicinalchemistryjournal.comresearchgate.net This includes the use of greener solvents like water or ionic liquids, and catalyst-free or solvent-free reaction conditions. openmedicinalchemistryjournal.com For instance, methods utilizing visible light irradiation or microwave assistance are being explored to reduce reaction times and improve yields. openmedicinalchemistryjournal.comresearchgate.net

Catalytic Systems: The use of novel catalysts, such as those based on transition metals like palladium and copper, can facilitate more efficient and selective reactions. mdpi.com The development of reusable catalysts, such as those supported on magnetic nanoparticles, offers a sustainable approach to synthesis. researchgate.net

Flow Chemistry: Continuous flow chemistry provides a platform for safer, more scalable, and highly controlled synthesis. beilstein-journals.org This technology can be particularly advantageous for reactions that are difficult to control in batch processes.

The table below summarizes some of the emerging sustainable synthetic approaches for indole derivatives, which could be adapted for the synthesis of this compound.

Synthetic ApproachKey FeaturesPotential Advantages
Ionic Liquids Non-volatile, recyclable solvents with tunable properties. rsc.orgGreen, versatile, mild reaction conditions, can act as both solvent and catalyst. rsc.org
Solvent-Free/Catalyst-Free Reactions Reactions conducted under visible light or microwave irradiation without the need for solvents or catalysts. openmedicinalchemistryjournal.comEnvironmentally friendly, reduced waste, often faster reaction times. openmedicinalchemistryjournal.com
Magnetic Nanoparticle Catalysts Catalysts supported on magnetic nanoparticles. researchgate.netEasily recoverable and recyclable, promoting green chemistry principles. researchgate.net
Flow Chemistry Continuous stream of reagents in a controlled environment. beilstein-journals.orgEnhanced safety, scalability, and control over reaction parameters. beilstein-journals.org

Integration of Multi-Omics Data with Mechanistic Studies

To gain a holistic understanding of the biological effects of this compound, future research will increasingly rely on the integration of multi-omics data. This systems biology approach allows for the simultaneous analysis of various molecular layers, providing a comprehensive picture of the cellular response to the compound. mdpi.com

The integration of the following omics data will be particularly insightful:

Genomics: Identifying genetic variations that may influence an individual's response to this compound.

Transcriptomics: Analyzing changes in gene expression patterns to understand which cellular pathways are modulated by the compound.

Proteomics: Identifying the protein targets of this compound and characterizing post-translational modifications.

Metabolomics: Assessing the impact of the compound on cellular metabolism.

By integrating these datasets, researchers can construct detailed models of the compound's mechanism of action, identify potential biomarkers for efficacy, and predict off-target effects. frontiersin.org This approach has already proven valuable in understanding the complex mechanisms of various diseases and can be instrumental in personalized medicine. frontiersin.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new this compound derivatives. avantikauniversity.edu.intoastdesignservices.co.uk This can help in prioritizing the synthesis of compounds with the most promising therapeutic potential.

De Novo Design: Generative AI models can design novel this compound analogs with desired properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles.

Target Identification: AI can analyze vast amounts of biological data to identify potential new targets for this compound. avantikauniversity.edu.in

Personalized Medicine: By analyzing patient data, AI/ML can help in identifying individuals who are most likely to respond to treatment with this compound. frontiersin.org

Elucidation of Broader Mechanistic Implications across Biological Systems

The indole scaffold is a common motif in molecules with diverse biological activities, including cytokinin-like effects in plants. researchgate.netresearchgate.netresearchgate.net Some urea (B33335) derivatives have also demonstrated regulatory roles in plant growth and development. researchgate.net This raises the intriguing possibility that this compound may have broader mechanistic implications that extend beyond mammalian systems.

Future research could explore:

Agrochemical Potential: Investigating the effects of this compound on plant growth and development could uncover its potential as a novel plant growth regulator.

Antimicrobial Activity: The indole and urea moieties are present in various antimicrobial compounds. iosrjournals.org Screening this compound against a panel of bacteria and fungi could reveal previously unknown antimicrobial properties.

Comparative Biology: Studying the effects of this compound in different model organisms, from yeast to zebrafish, could provide valuable insights into the conservation of its molecular targets and pathways across species.

By exploring these broader biological activities, researchers can gain a more complete understanding of the fundamental mechanisms of action of this compound and potentially unlock new applications in agriculture, biotechnology, and beyond.

Q & A

Q. What are the standard synthetic routes for preparing N-1H-indol-5-ylUrea, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of indole derivatives with urea precursors. Key steps include:
  • Indole functionalization : Use of n-BuLi in THF under inert conditions (0°C, 3 h) to deprotonate the indole nitrogen .

  • Urea formation : Reaction with triphosgene and amines (e.g., R–NH₂) in toluene at 60°C for 4 h .

  • Purification : Column chromatography or recrystallization to isolate the final product.
    Optimization Strategies :

  • Solvent choice (e.g., THF for lithiation, toluene for urea coupling) .

  • Catalytic systems (e.g., Pd-based catalysts for cross-coupling steps) .

  • Temperature control to minimize side reactions (e.g., 0°C for nitration steps) .

    • Data Table :
StepReagents/ConditionsPurposeKey Parameters
1n-BuLi, THF, 0°CIndole activationInert atmosphere, low temperature
2Triphosgene, R–NH₂Urea bond formation60°C, 4 h reaction time
3Column chromatographyPurificationSolvent polarity gradient

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H NMR : Look for indole NH peaks (δ 10–12 ppm) and urea NH signals (δ 5–7 ppm). Aromatic protons in the indole ring appear at δ 6.5–8.0 ppm .

  • IR Spectroscopy : Urea carbonyl (C=O) stretches at ~1640–1680 cm⁻¹ and N–H stretches at ~3200–3400 cm⁻¹ .

  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragment patterns consistent with the urea moiety .

    • Data Table :
TechniqueKey Peaks/BandsStructural Assignment
¹H NMRδ 10.5 (s, 1H)Indole NH
¹H NMRδ 6.8–7.5 (m, 4H)Aromatic protons
IR1665 cm⁻¹Urea C=O stretch

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?

  • Methodological Answer :
  • Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Pre-solubilization in DMSO is recommended for biological assays .
  • Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the urea moiety. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

  • Methodological Answer :
  • Contradiction Analysis :

Reproduce results : Verify reaction conditions (e.g., moisture exclusion) .

Alternative characterization : Use X-ray crystallography (via SHELXL ) to resolve ambiguous NMR/IR data.

Mechanistic studies : Probe intermediates via in-situ FT-IR or LC-MS to identify side reactions .

  • Case Example : If urea carbonyl IR bands are absent, consider incomplete triphosgene activation or amine impurities .

Q. What strategies are effective for optimizing the biological activity of this compound derivatives in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Functional Group Variation : Modify substituents on the indole ring (e.g., electron-withdrawing groups at position 5) to enhance target binding .
  • In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs) .
  • Assay Design : Prioritize high-throughput screening (HTS) with orthogonal assays (e.g., fluorescence polarization and SPR) to reduce false positives .

Q. How should researchers address discrepancies between computational predictions and experimental results in molecular docking studies?

  • Methodological Answer :
  • Data Triangulation :

Validate force field parameters (e.g., AMBER vs. CHARMM) .

Compare multiple docking software outputs (e.g., Glide, MOE) .

Perform MD simulations to assess binding stability over time .

  • Experimental Follow-up : Use mutagenesis or competitive binding assays to confirm key residues .

Data Contradiction & Interpretation

Q. What methodologies are recommended for reconciling conflicting toxicity data in preclinical studies of this compound analogs?

  • Methodological Answer :
  • Dose-Response Analysis : Use Hill slope models to differentiate efficacy vs. toxicity thresholds .
  • Endpoint Harmonization : Standardize assays (e.g., MTT vs. ATP-based viability tests) across labs .
  • Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify consensus trends .

Ethical & Reporting Standards

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

  • Methodological Answer :
  • Detailed Reporting : Include exact molar ratios, solvent grades, and purification Rf values in supplementary materials .
  • FAIR Data Principles : Deposit raw spectral data (e.g., NMR FID files) in public repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.